![molecular formula C18H26O3 B14175365 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione CAS No. 917985-11-6](/img/structure/B14175365.png)
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione typically involves multiple steps, including the formation of the heptane backbone, the introduction of the ethoxy and phenylethyl groups, and the formation of the diketone structure. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the carbon-carbon bonds.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Diketone Structure: This step may involve the oxidation of the corresponding alcohol or the use of diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone structure to alcohols or alkanes.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
相似化合物的比较
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can be compared with similar compounds such as:
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: This compound has a similar phenylethyl group but differs in its overall structure and functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: This compound shares the phenylethyl group but has a different backbone and functional groups.
属性
CAS 编号 |
917985-11-6 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(16-9-7-6-8-10-16)13-18(4,15(3)20)12-11-14(2)19/h6-10,17H,5,11-13H2,1-4H3/t17-,18?/m1/s1 |
InChI 键 |
LPDRVAIPDISNNS-QNSVNVJESA-N |
手性 SMILES |
CCO[C@H](CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
规范 SMILES |
CCOC(CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



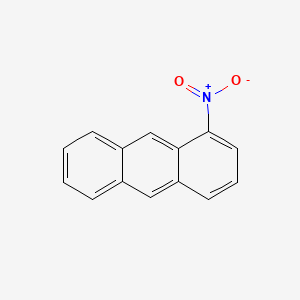
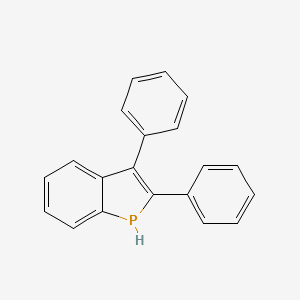

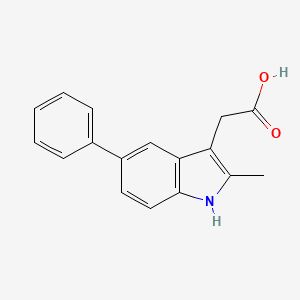
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
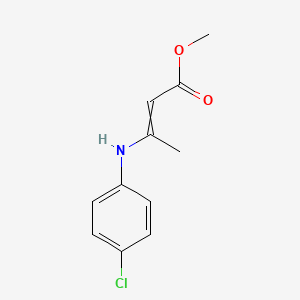
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
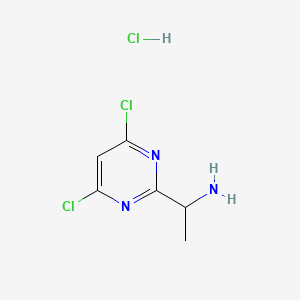
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
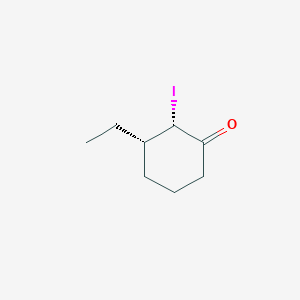

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
